

Application Notes and Protocols for Reactions Involving 3,5-Dibromo-2-methoxypyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3,5-Dibromo-2-methoxypyridine** is a versatile chemical intermediate recognized for its brominated pyridine structure, which enhances its reactivity and functional properties.^[1] The two bromine atoms serve as reactive sites for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.^{[1][2]} This compound is a key building block in the synthesis of pharmaceuticals, particularly antimicrobial and anti-cancer agents, as well as in the development of agrochemicals.^[1] These application notes provide detailed experimental protocols for the synthesis of **3,5-Dibromo-2-methoxypyridine** and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties

Property	Value	Reference
CAS Number	13472-60-1	^{[3][4][5]}
Molecular Formula	C ₆ H ₅ Br ₂ NO	^{[1][4][5]}
Molecular Weight	266.92 g/mol	^{[1][5]}
Appearance	White to orange to green powder to crystal	^[1]
Melting Point	46 - 51 °C	^[1]
Boiling Point	120 °C / 0.5 mmHg	^[1]

Protocol 1: Synthesis of 3,5-Dibromo-2-methoxypyridine

This protocol details the synthesis of **3,5-Dibromo-2-methoxypyridine** via the bromination of 5-bromo-2-methoxypyridine.

Reaction Scheme & Data

Caption: Synthesis of **3,5-Dibromo-2-methoxypyridine**.

Quantitative Data for Synthesis

Reagent	Molar Eq.	MW (g/mol)	Amount (mmol)	Mass/Volume
5-bromo-2-methoxypyridine	1.0	188.02	3.0	0.564 g
Sodium Acetate (NaOAc)	1.0	82.03	3.0	0.246 g
Bromine (Br ₂)	1.75	159.81	5.25	0.27 mL
Acetic Acid	-	60.05	-	3 mL

Table adapted from patent literature data.[\[6\]](#)

Detailed Experimental Protocol

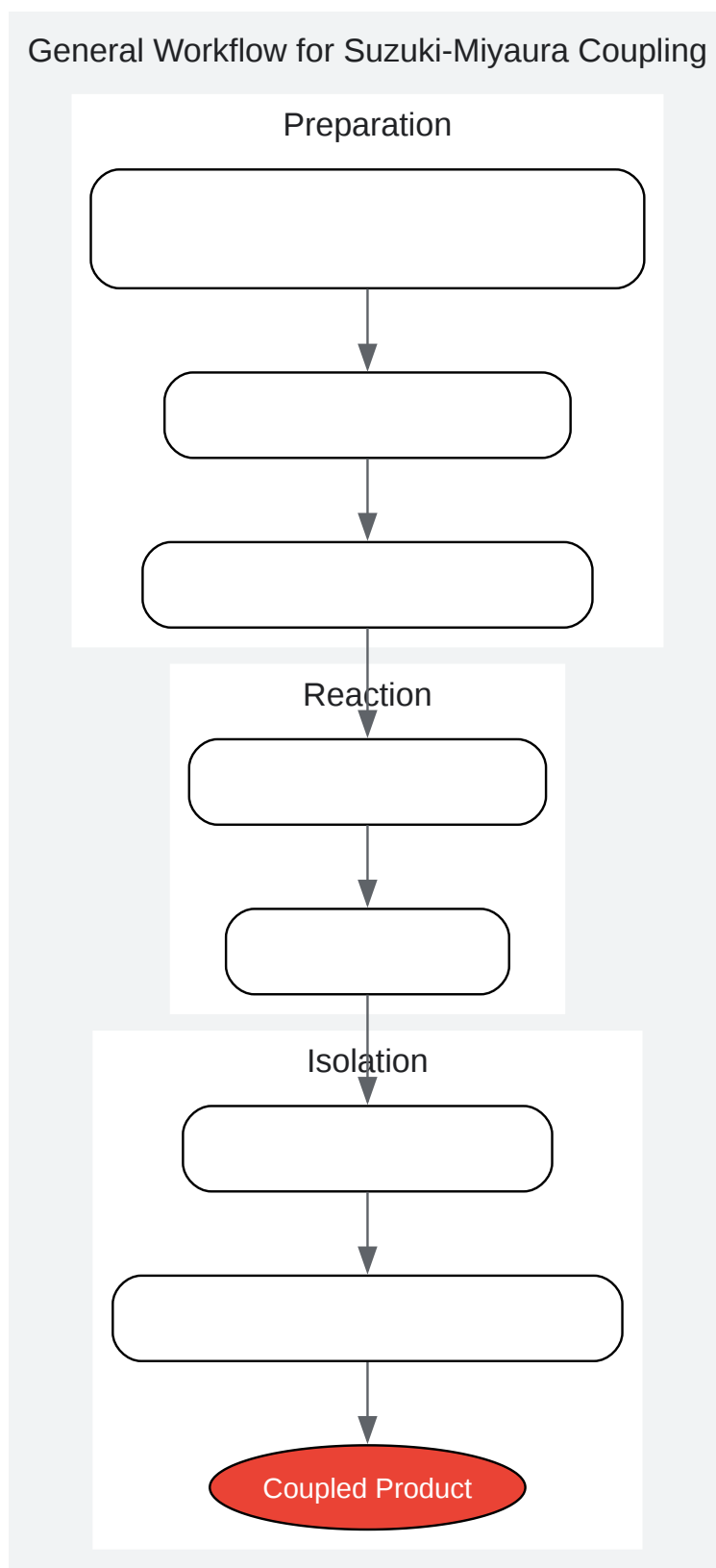
- To a solution of 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246 g, 3.0 mmol) in acetic acid (3 mL), add bromine (0.27 mL, 5.25 mmol).[\[6\]](#)
- Stir the reaction mixture at 80°C for 3 hours.[\[6\]](#)
- Cool the mixture to room temperature and continue stirring overnight (approximately 12 hours).[\[3\]](#)[\[6\]](#)
- Work-up: Dilute the mixture with water and extract with ethyl acetate (EtOAc).[\[6\]](#)

- Wash the combined organic layers sequentially with saturated aqueous sodium carbonate (Na_2CO_3) and saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).^[6]
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.^[6]
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether solution containing 1-5% ethyl acetate to afford pure **3,5-dibromo-2-methoxypyridine**.^[6]
- Characterization: The product can be characterized by ^1H NMR. Expected chemical shifts are δ 8.20-8.40 (m, 2H) and 3.92 (s, 3H) in DMSO- d_6 .^[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.^[7] This protocol provides a generalized procedure for the selective functionalization of **3,5-Dibromo-2-methoxypyridine**. Given the two bromine atoms, mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid.

General Workflow for Suzuki-Miyaura Coupling



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Typical Suzuki-Miyaura Reaction Conditions

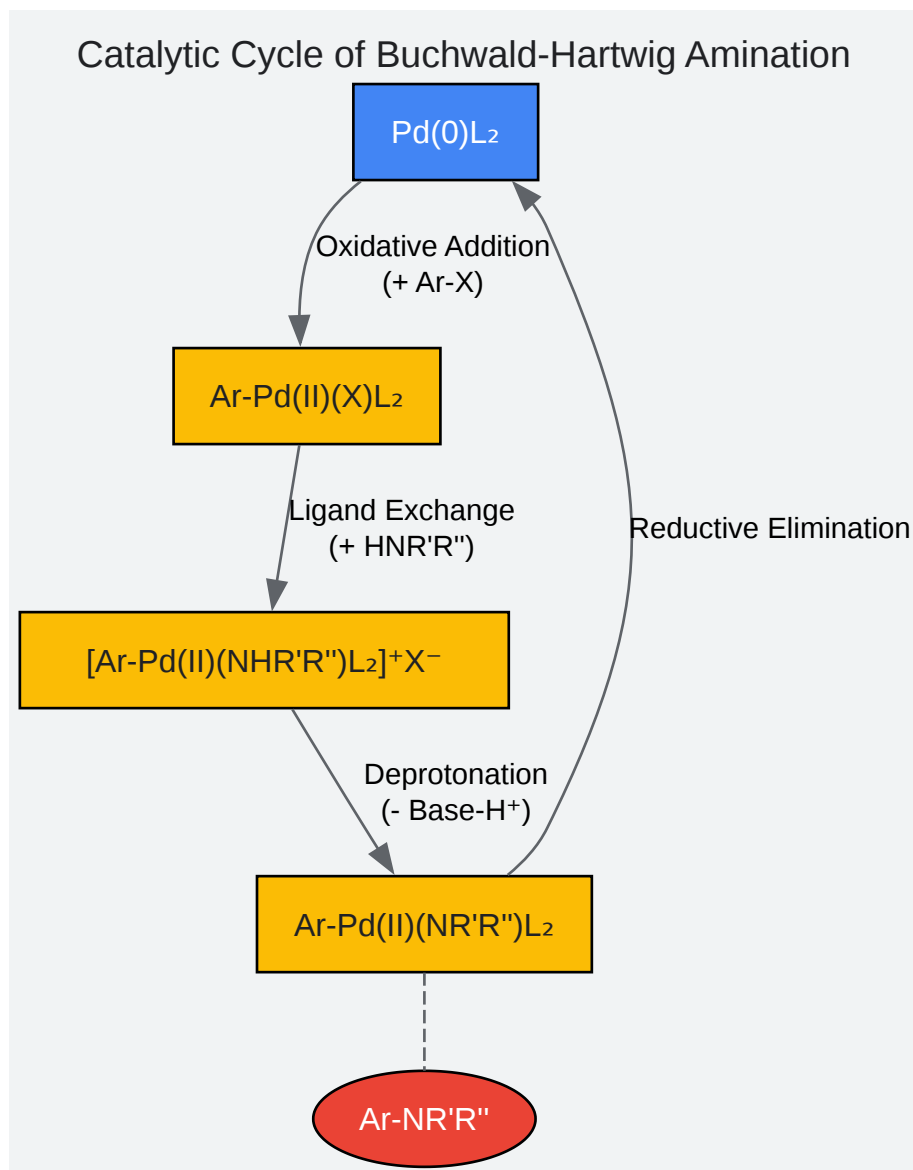
Catalyst (mol%)	Ligand (mol%)	Base (Equiv.)	Solvent	Temp (°C)	Time (h)	Yield	Notes
Pd(OAc) ₂ (1-2)	PPh ₃ (2-4)	K ₂ CO ₃ (2)	Toluene/H ₂ O	100	12-24	Moderate-Good	A classic and cost-effective system. [8]
Pd(PPh ₃) ₄ (2-5)	-	Na ₂ CO ₃ (2)	DME/H ₂ O	80-90	12	Good-Excellent	A common and reliable single-component catalyst. [8]
Pd ₂ (dba) ₃ (1-2)	SPhos (2-4)	K ₃ PO ₄ (2-3)	Dioxane/H ₂ O	100-110	4-12	Good-Excellent	Buchwald ligands often improve yields for challenging substrates. [8]
PdCl ₂ (dppe) (2-3)	-	CS ₂ CO ₃ (2)	DMF	100	8-16	Good-Excellent	Effective for a broad range of substrates. [8]

Detailed Experimental Protocol (General)

- **Reaction Setup:** In a dry Schlenk flask, combine **3,5-Dibromo-2-methoxypyridine** (1.0 equiv), the arylboronic acid (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for di-substitution), the base (e.g., K_2CO_3 , 2.0-3.0 equiv), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3-5 mol%).^{[7][8]}
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.^[7]
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.^{[7][8]}
- **Reaction:** Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.^[8]
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.^[7]
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.^[2]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.^{[9][10]} This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines.^[10]



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Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Typical Buchwald-Hartwig Reaction Conditions

Catalyst (mol%)	Ligand (mol%)	Base (Equiv.)	Solvent	Temp (°C)	Time (h)
Pd ₂ (dba) ₃ (2)	XPhos (4)	NaOtBu (2.5)	Toluene	80-110	16-24
Pd(OAc) ₂ (2)	BINAP	Cs ₂ CO ₃ (1.5)	Toluene	100	12-24
Pd ₂ (dba) ₃ (1-2)	Xantphos (2-4)	Cs ₂ CO ₃ (1.4)	Dioxane	100-110	12-24
Pd(OAc) ₂ (2)	dppp (4)	NaOtBu (1.4)	Toluene	90-110	16-24

Table compiled from generalized protocols for aryl halides.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Detailed Experimental Protocol (General)

- Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv) to an oven-dried reaction vessel or Schlenk tube.[\[2\]](#)[\[10\]](#)
- Add **3,5-Dibromo-2-methoxypyridine** (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).[\[2\]](#)
- Add the primary or secondary amine (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for di-substitution).[\[2\]](#)
- Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 16-24 hours.[\[2\]](#) Monitor the reaction by TLC or LC-MS until the starting material is consumed.[\[2\]](#)
- Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl or water.[\[2\]](#)
- Extract the aqueous layer with an organic solvent like ethyl acetate.[\[2\]](#)
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[2\]](#) Purify the crude product by flash column chromatography on silica gel.

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